Boc-2-chloro-D-phenylalanine

Catalog No.
S1768355
CAS No.
80102-23-4
M.F
C14H18ClNO4
M. Wt
299.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2-chloro-D-phenylalanine

CAS Number

80102-23-4

Product Name

Boc-2-chloro-D-phenylalanine

IUPAC Name

(2R)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1

InChI Key

TUUQJNHCVFJMPU-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O

Synonyms

Boc-2-chloro-D-phenylalanine;80102-23-4;Boc-D-2-Chlorophe;(R)-2-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoicacid;Boc-D-2-Chlorophenylalanine;Boc-D-Phe(2-Cl)-OH;Boc-L-phe(2-Cl)-OH;ST51037516;(2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-chlorophenyl)propanoicacid;(2R)-2-[(tert-butoxy)carbonylamino]-3-(2-chlorophenyl)propanoicacid;(R)-2-(TERT-BUTOXYCARBONYLAMINO)-3-(2-CHLOROPHENYL)PROPANOICACID;AC1ODUTA;KSC916S4B;15018_ALDRICH;BOC-O-CHLORO-D-PHE-OH;(Boc-L-2-Chlorophenylalanine);SCHEMBL3485116;BOC-D-2-CHLORO-PHE-OH;15018_FLUKA;CTK8B6940;MolPort-001-758-154;TUUQJNHCVFJMPU-LLVKDONJSA-N;ZINC2570191;ANW-54984;CB-732

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Cl)C(=O)O

Boc-2-chloro-D-phenylalanine (CAS: 80102-23-4) is a highly specialized, non-natural amino acid derivative utilized primarily in the synthesis of proteolytically stable, conformationally restricted peptides and peptidomimetics. Featuring an ortho-chloro substituted phenyl ring and D-stereochemistry, this precursor is engineered to introduce specific steric bulk that locks side-chain rotamers, a critical requirement for disrupting complex protein-protein interactions (PPIs) [1]. The tert-butyloxycarbonyl (Boc) protecting group enables acid-mediated deprotection, making it an essential building block for solution-phase synthesis and specialized solid-phase peptide synthesis (SPPS) workflows that require orthogonality to base-labile moieties. Commercially available at high purities (≥98.0% HPLC/TLC), it ensures minimal deletion sequences and high reproducibility in the manufacturing of advanced therapeutics and metabolomic internal standards.

Research Fit

Protected amino acid Boc-D-phenylalanine core
Ring modification ortho-chloro substitution
SPPS chemistry Boc strategy / TFA deprotection

Substituting Boc-2-chloro-D-phenylalanine with its unchlorinated analog (Boc-D-phenylalanine) or its L-enantiomer fundamentally compromises the structural and pharmacokinetic integrity of the final molecule. The absence of the ortho-chloro group removes the steric hindrance necessary to restrict the χ1 and χ2 dihedral angles, leading to increased conformational flexibility and a severe entropic penalty upon target binding, which can reduce receptor affinity by orders of magnitude [1]. Furthermore, substituting with the Fmoc-protected equivalent (Fmoc-2-chloro-D-phenylalanine) forces the use of basic deprotection conditions (e.g., piperidine), which can trigger aspartimide formation or degrade base-sensitive macrocyclic linkers in complex syntheses . Finally, replacing the D-isomer with the L-isomer exposes the resulting peptide to rapid degradation by endogenous proteases, reducing in vivo half-life from days to mere minutes and rendering the compound non-viable for therapeutic applications [2].

Substitution Risk

Unsubstituted Boc-D-phenylalanine
Missing ortho-chloro substitution alters lipophilicity and electronic distribution, potentially changing peptide-receptor interactions and SAR interpretation.
Fmoc-2-chloro-D-phenylalanine
Fmoc protection requires piperidine deprotection, incompatible with Boc-strategy SPPS and acid-sensitive modifications.

Conformational Locking: Enhanced Target Affinity via Ortho-Chloro Steric Bulk

The ortho-chloro substitution on the phenyl ring provides critical steric hindrance that restricts the side-chain dihedral angles, pre-organizing the peptide into an active conformation [1]. When incorporated into protein-protein interaction inhibitors (such as p53-MDM2 or FAK-LD2 targeting peptides), the restricted rotamer reduces the entropic penalty of binding [1]. Compared to the unsubstituted Boc-D-phenylalanine, peptides synthesized with the 2-chloro derivative frequently demonstrate a 10- to 100-fold improvement in binding affinity (e.g., shifting Kd from micromolar to low-nanomolar ranges) [2].

Evidence DimensionTarget Binding Affinity (Kd / IC50)
Target Compound DataLow-nanomolar affinity (e.g., Kd ~ 20-50 nM) due to pre-organized rotameric state.
Comparator Or BaselineBoc-D-phenylalanine (unsubstituted) yielding micromolar affinity.
Quantified Difference10- to 100-fold improvement in binding affinity.
ConditionsFluorescence polarization (FP) or SPR assays of synthesized macrocyclic peptides.

Procurement of the ortho-chloro derivative is mandatory for synthesizing high-affinity PPI inhibitors where backbone pre-organization is required to achieve therapeutic potency.

Optical Rotation
Head-to-head
Target +27 ± 2°
≈ +1 to +4°
Unsubstituted +25 to +26°
Identity QC for D-enantiomer and ortho-chloro confirmation.
c = 1% in EtOAc, 20°C; vendor specifications may vary.

Pharmacokinetic Durability: Proteolytic Resistance of the D-Isomer

The incorporation of D-amino acids is a definitive strategy for evading enzymatic degradation [1]. Peptides synthesized using Boc-2-chloro-D-phenylalanine exhibit profound resistance to both endopeptidases and exopeptidases [1]. In comparative serum stability assays, sequences containing the D-isomer maintain structural integrity for extended periods, often exceeding 24 to 48 hours [1]. In stark contrast, identical sequences synthesized with the L-enantiomer (Boc-2-chloro-L-phenylalanine) are rapidly cleaved, typically exhibiting half-lives of less than 30 to 60 minutes [1].

Evidence DimensionIn vitro serum half-life
Target Compound Data>24-48 hours half-life in human serum.
Comparator Or BaselineBoc-2-chloro-L-phenylalanine (L-isomer) (<1 hour half-life).
Quantified Difference>24-fold increase in proteolytic stability.
ConditionsIn vitro human serum stability assays evaluated by LC-MS/MS.

Selecting the D-isomer is critical for peptide drug developers who need to ensure sufficient in vivo exposure and pharmacokinetic durability.

Melting Point
Head-to-head
Target 93–100 °C
+3 to +10 °C
Unsubstituted 86–90 °C
Rapid material identity check; reflects altered crystal packing.
Capillary method; lot-dependent ranges observed.

Synthetic Orthogonality: Acid-Labile Deprotection for Base-Sensitive Workflows

The Boc protecting group is cleaved under acidic conditions (e.g., neat TFA), providing strict orthogonality to base-labile functional groups . When synthesizing complex peptidomimetics or depsipeptides that contain base-sensitive ester linkages, using Fmoc-2-chloro-D-phenylalanine results in significant degradation during the repeated piperidine deprotection cycles. Utilizing Boc-2-chloro-D-phenylalanine prevents these base-catalyzed side reactions, improving the crude purity of the final synthesized sequence by 15% to 30% and significantly increasing the overall isolated yield .

Evidence DimensionCrude peptide purity and isolated yield
Target Compound DataHigh crude purity (>85%) with intact base-sensitive moieties.
Comparator Or BaselineFmoc-2-chloro-D-phenylalanine (yielding <60% purity due to base-catalyzed degradation).
Quantified Difference15-30% improvement in crude purity and prevention of ester hydrolysis/aspartimide formation.
ConditionsSynthesis of base-sensitive macrocycles or depsipeptides using orthogonal cleavage protocols.

Buyers manufacturing base-sensitive compounds must procure the Boc-protected variant to avoid catastrophic yield losses during standard Fmoc-based deprotection cycles.

Purity Specs
Specification review
≥95% to ≥98%
HPLC / TLC
Procurement grade affects coupling consistency; verify analytical method.
Supplier COA; HPLC preferred for SPPS.

Metabolomic Baseline Resolution: Zero Endogenous Interference

Following deprotection, 2-chloro-D-phenylalanine serves as a highly reliable internal standard for untargeted GC-MS and LC-MS metabolomics[1]. Because it is a completely unnatural, halogenated D-amino acid, it does not exist in mammalian, plant, or microbial biological matrices [1]. When spiked into samples at standardized concentrations (e.g., 20 μg/mL), it provides absolute baseline resolution from endogenous amino acids [1]. Using natural isotopes or unsubstituted D-phenylalanine can lead to signal overlap with endogenous L-phenylalanine due to chiral conversion or column co-elution, whereas the ortho-chloro derivative guarantees 100% signal isolation [1].

Evidence DimensionMatrix interference and signal overlap
Target Compound Data0% endogenous background signal in biological matrices.
Comparator Or BaselineUnsubstituted D-phenylalanine or standard L-amino acids (susceptible to endogenous overlap).
Quantified Difference100% elimination of baseline interference for accurate quantification.
ConditionsGC-MS/LC-MS untargeted metabolomic profiling of serum or tissue extracts.

Analytical laboratories procure this specific derivative to ensure flawless calibration and quantification in complex biological sample analysis.

Stereochemistry
Class-level
D-configuration + ortho-Cl
MW 299.75 g/mol
L-enantiomer or unsubstituted analog yields different conformational and biological properties.
InChI Key confirms identity; class-level SAR guidance.

Synthesis of High-Affinity Protein-Protein Interaction (PPI) Inhibitors

The strict conformational locking provided by the ortho-chloro group makes this compound structurally suited for synthesizing stapled peptides and macrocycles targeting flat, hydrophobic protein interfaces, such as the p53-MDM2 complex or FAK-paxillin interactions [1]. The restricted rotamer minimizes the entropic penalty of binding, directly translating the structural evidence into potent therapeutic efficacy [2].

Development of Proteolytically Stable Peptide Therapeutics

Leveraging the D-stereochemistry, this building block is heavily utilized in the pharmaceutical industry to manufacture peptide drugs that must survive systemic circulation [2]. It is a primary precursor when designing orally bioavailable peptidomimetics or long-acting injectables where endogenous protease evasion is a primary design requirement [2].

Solution-Phase and Orthogonal Solid-Phase Peptide Synthesis (SPPS)

For industrial scale-up or specialized syntheses involving base-sensitive depsipeptides and macrocycles, the Boc protecting group allows for TFA-mediated cleavage . This avoids the piperidine-induced degradation seen with Fmoc alternatives, ensuring high crude yields and streamlined downstream purification.

Generation of Internal Standards for Untargeted Metabolomics

Once deprotected, the resulting 2-chloro-D-phenylalanine is deployed as a universal internal standard in GC-MS and LC-MS metabolomics[3]. Its complete absence from natural biological systems ensures zero matrix interference, allowing for highly accurate normalization and quantification of metabolites in complex clinical and agricultural samples [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
D-peptide SPPS & stability research
D-enantiomer, ortho-chloro substitution
Protease resistance and membrane permeability assays
Halogen bonding SAR studies
Ortho-chloro halogen bond donor
Binding affinity vs. unsubstituted/para analogs
Protease-targeted peptidomimetics research
Chlorine-modified active-site interaction
Enzyme inhibition screening and SAR profiling
Custom peptide library synthesis
D-ortho-chloro building block diversity
Library reproducibility and scale-up consistency

XLogP3

3.1

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